[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate
Description
[(2R,3R,4S)-3,4-Dibenzoyloxy-6-oxohexan-2-yl] benzoate is a chiral ester derivative featuring a hexan-2-yl backbone substituted with three benzoyloxy groups (at positions 2, 3, and 4) and a ketone at position 5. Its stereochemical configuration (2R,3R,4S) significantly influences its physicochemical properties and biological interactions. Key properties to consider include:
Properties
Molecular Formula |
C27H24O7 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C27H24O7/c1-19(32-25(29)20-11-5-2-6-12-20)24(34-27(31)22-15-9-4-10-16-22)23(17-18-28)33-26(30)21-13-7-3-8-14-21/h2-16,18-19,23-24H,17H2,1H3/t19-,23+,24-/m1/s1 |
InChI Key |
HNKXXOKDADJQAI-VEXUSMLFSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H](CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(C(CC=O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate typically involves multi-step organic reactions. One common method includes the esterification of a hexanone derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the benzoyloxy groups.
Scientific Research Applications
[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares esterification patterns with glycosides (e.g., 4-nitrophenyl galactopyranoside) but lacks a sugar moiety, which may reduce solubility compared to glycosidic analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target’s lipophilicity (due to three benzoyl groups) may limit aqueous solubility, contrasting with glycosides like isoquercitrin benzoate, which exhibit better solubility .
- Stability challenges (e.g., ester hydrolysis) align with safety protocols for handling similar compounds, as noted in Combi-Blocks’ safety data sheet .
Divergence from Analogs :
- Unlike glycosides (e.g., ), the target lacks protecting-group strategies for hydroxyls, simplifying synthesis but reducing regioselective control .
Anti-inflammatory and Antioxidant Activity
- Isoquercitrin benzoate inhibits nitric oxide (NO) in macrophages (IC50 ~10 µM), attributed to its flavonoid core . The target compound’s benzoyl groups may similarly modulate NO pathways but require empirical validation.
- Xylarenones () and Sdox () highlight that esterification enhances bioactivity; however, excessive lipophilicity (as in the target) may reduce cellular uptake .
Enzymatic Interactions
- 4-Nitrophenyl galactopyranoside () acts as a substrate for glycosidases due to its nitro-phenolic leaving group . The target’s lack of a labile group limits such applications but may favor protease or esterase interactions.
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